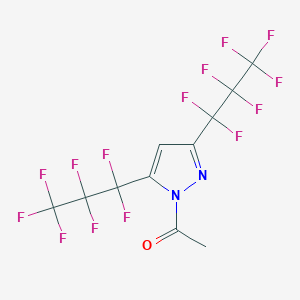

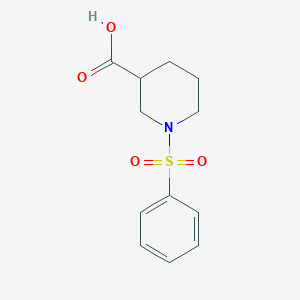

1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various organic compounds under controlled conditions. In the case of 1-acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, while not directly studied in the provided papers, similar compounds have been synthesized through reactions involving acetyl groups and pyrazole structures. For instance, the synthesis of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole was achieved by characterizing the compound using X-ray single crystal diffraction technique, IR-NMR spectroscopy, and quantum chemical computational methods . Similarly, acetyl(tri-1-pyrazolylborato)(dicarbonyl)iron was synthesized from diiron enneacarbonyl with potassium tris-1-pyrazolylborate in the presence of excess methyl iodide . These methods provide a basis for the potential synthesis of 1-acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, suggesting that a combination of acetyl groups with a pyrazole backbone, followed by substitution with heptafluoro-1-propyl groups, could be a plausible synthetic route.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the molecular geometry of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole was optimized using Hartree–Fock and density functional theory methods, and the results showed good agreement with experimental data . The structure of acetyl(tri-1-pyrazolylborato)(dicarbonyl)iron was determined by X-ray crystallographic structure determination, revealing a slightly perturbed octahedral arrangement around the iron atom . These findings suggest that the molecular structure of 1-acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole would likely exhibit a similar complex geometry, potentially influenced by the electron-withdrawing effects of the heptafluoro-1-propyl groups.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the substituents attached to the pyrazole ring. In the provided papers, there is no direct analysis of the chemical reactions specific to 1-acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole. However, the reactivity of related compounds can be inferred. For instance, the reaction of a rhenium carbonyl complex with NOBF4 afforded a new complex, indicating that pyrazole derivatives can participate in substitution reactions . This suggests that 1-acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole could also undergo various chemical reactions, potentially including substitutions or additions, depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The compound 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole was analyzed for its vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties . These properties are indicative of the compound's behavior in different chemical environments and can be used to predict the properties of 1-acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole. Given the presence of heptafluoro-1-propyl groups, it is likely that this compound would exhibit unique physical properties such as high electronegativity and possibly a low boiling point due to the presence of fluorine atoms.

科学的研究の応用

Synthesis and Material Science

- Improved Syntheses and Structural Characterization : An improved synthesis method for trifluoromethyl substituted pyrazoles, including 1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, has been developed. These compounds have potential applications in material science and as precursors in various chemical syntheses (Grünebaum et al., 2016).

Chemical Reactions and Complex Formation

- Formation of Complexes and Reactions : Research has demonstrated the ability of pyrazole derivatives to form complexes with various metals, which can be used in different chemical reactions. For instance, dinickel(II) complexes with bis(N-heterocyclic carbene) ligands containing pyrazolate groups have shown high efficiency as catalysts for coupling aryl chlorides (Zhou et al., 2008).

Catalysis and Organic Synthesis

- Catalytic Applications : Pyrazole compounds, including those related to 1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, have been used to develop catalytic systems. These systems have applications in organic synthesis, such as in asymmetric allylic alkylation with palladium complexes (Bovens et al., 1993).

Biological and Medicinal Chemistry

- Bioassay and Cytotoxicity Studies : Some pyrazole derivatives have been studied for their cytotoxicity against cancer cells, indicating potential applications in medicinal chemistry and drug discovery (Wen et al., 2005).

Battery Technology

- Electrolyte Additives for Batteries : Methylated pyrazole derivatives, closely related to 1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, have been synthesized and characterized for use as high voltage application additives in lithium-ion batteries. These additives can significantly improve cell cycling performance (von Aspern et al., 2020).

Ligand Development for Metal Complexes

- Development of Ligands for Metal Complexes : Pyrazole-based ligands have been used in the development of various metal complexes, indicating the utility of pyrazole derivatives in creating new materials with potential applications in catalysis and material science (Guerrero et al., 2008).

特性

IUPAC Name |

1-[3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)pyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F14N2O/c1-3(28)27-5(7(14,15)9(18,19)11(23,24)25)2-4(26-27)6(12,13)8(16,17)10(20,21)22/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZWCKRGVSEGTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370975 |

Source

|

| Record name | 1-[3,5-Bis(heptafluoropropyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole | |

CAS RN |

231630-85-6 |

Source

|

| Record name | 1-[3,5-Bis(heptafluoropropyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)